tert-Butyl (2-bromoethyl)(methyl)carbamate
Overview
Description
tert-Butyl (2-bromoethyl)(methyl)carbamate is an organic compound with the molecular formula C8H16BrNO2. It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a bromoethyl group, and a methyl group attached to the carbamate moiety. This compound is used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Mode of Action
It’s known that the compound can interact with other substances in a chemical reaction .
Biochemical Pathways
It’s known that the compound can be used in the synthesis of other compounds .
Pharmacokinetics
It’s known that the compound has a molecular weight of 23812 , which may influence its bioavailability.
Result of Action
It’s known that the compound can be used as a reactant in the preparation of other compounds .
Action Environment
It’s known that the compound should be stored at a temperature of 28°c .
Biochemical Analysis
Biochemical Properties
tert-Butyl (2-bromoethyl)(methyl)carbamate plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with various biomolecules, including enzymes and proteins, through covalent bonding. The compound’s bromine atom is highly reactive, allowing it to form stable bonds with nucleophilic sites on enzymes and proteins. This interaction can lead to the inhibition or activation of enzymatic activity, depending on the specific enzyme involved .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activity of certain kinases, leading to changes in phosphorylation patterns and downstream signaling events. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. The bromine atom in the compound is highly electrophilic, allowing it to react with nucleophilic sites on enzymes and proteins. This interaction can result in the inhibition or activation of enzymatic activity, depending on the specific enzyme involved. Additionally, this compound can affect gene expression by binding to transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to this compound can result in changes in cellular function, including alterations in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzymatic activity and gene expression without causing significant toxicity. At high doses, this compound can induce toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a certain dosage level is required to elicit a biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to protein modification and degradation. The compound can interact with enzymes involved in these pathways, leading to changes in metabolic flux and metabolite levels. For example, this compound can inhibit proteases, resulting in the accumulation of specific protein substrates .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. For instance, this compound can bind to albumin in the bloodstream, facilitating its transport to various tissues .
Subcellular Localization
This compound is localized to specific subcellular compartments, including the cytoplasm and nucleus. The compound’s subcellular localization can influence its activity and function. For example, this compound can be targeted to the nucleus through specific targeting signals, where it can interact with transcription factors and other nuclear proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (2-bromoethyl)(methyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of tert-butyl carbamate with 2-bromoethanol in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like tetrahydrofuran (THF) at room temperature. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-bromoethyl)(methyl)carbamate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromoethyl group can be replaced by various nucleophiles, such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding carbamates with different oxidation states.
Reduction: Reduction reactions can convert the carbamate group into amines or other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields tert-butyl (2-azidoethyl)(methyl)carbamate, while oxidation with hydrogen peroxide produces tert-butyl (2-hydroxyethyl)(methyl)carbamate .
Scientific Research Applications
tert-Butyl (2-bromoethyl)(methyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and protein modifications.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2-bromoethyl)carbamate: Similar structure but lacks the methyl group.
tert-Butyl (2-chloroethyl)(methyl)carbamate: Similar structure but with a chlorine atom instead of bromine.
tert-Butyl (2-iodoethyl)(methyl)carbamate: Similar structure but with an iodine atom instead of bromine.
Uniqueness
tert-Butyl (2-bromoethyl)(methyl)carbamate is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .
Properties
IUPAC Name |
tert-butyl N-(2-bromoethyl)-N-methylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16BrNO2/c1-8(2,3)12-7(11)10(4)6-5-9/h5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCFCGSAAZGWCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.